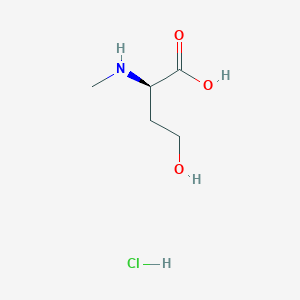

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride

CAS No.: 2580090-86-2

Cat. No.: VC7359839

Molecular Formula: C5H12ClNO3

Molecular Weight: 169.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2580090-86-2 |

|---|---|

| Molecular Formula | C5H12ClNO3 |

| Molecular Weight | 169.61 |

| IUPAC Name | (2R)-4-hydroxy-2-(methylamino)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO3.ClH/c1-6-4(2-3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H/t4-;/m1./s1 |

| Standard InChI Key | ZXVSUEAZNIFFDT-PGMHMLKASA-N |

| SMILES | CNC(CCO)C(=O)O.Cl |

Introduction

Chemical Structure and Stereochemical Properties

The compound’s structure features a butanoic acid backbone with critical substitutions:

-

C2: (R)-configured methylamino group (–NHCH₃)

-

C4: Hydroxyl group (–OH)

The stereochemistry at C2 distinguishes it from other isomers and influences its biological activity. Chiral resolution techniques such as X-ray crystallography or circular dichroism are essential for confirming its configuration. Comparative analysis with 4-(methylamino)butanoic acid hydrochloride (CAS 6976-17-6) reveals that the additional hydroxyl group in the queried compound increases polarity, as evidenced by its predicted log P value of −1.83 versus −0.14 for the analog .

Molecular Descriptors

Key physicochemical parameters derived from computational models include:

The hydroxyl group contributes to high aqueous solubility, making it suitable for intravenous formulations.

Synthesis and Optimization

While no direct synthesis protocols for (2R)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride are documented, analogous compounds suggest viable pathways:

Boc-Protection Strategy

A method for 4-(methylamino)butanoic acid hydrochloride involves Boc (tert-butoxycarbonyl) protection using di-tert-butyldicarbonate in dichloromethane (DCM) with triethylamine, yielding 70–100% under mild conditions . Adapting this approach, the hydroxyl group at C4 could be introduced via oxidation or hydroxylation during backbone assembly. For example, BH₃·THF-mediated reduction followed by TPAP (tetrapropylammonium perruthenate) oxidation might install the hydroxyl group stereoselectively .

Chiral Resolution

Achieving the (R)-configuration necessitates asymmetric synthesis or enzymatic resolution. Chiral auxiliaries like Evans’ oxazolidinones or lipase-catalyzed kinetic resolutions could enforce stereocontrol at C2.

| Hazard | Precaution |

|---|---|

| Irritant (skin/eyes) | Use PPE (gloves, goggles) |

| Hygroscopicity | Store under nitrogen |

Regulatory status remains undefined, requiring full Investigational New Drug (IND) profiling for clinical use.

Research Gaps and Future Directions

-

Stereoselective Synthesis: Develop asymmetric routes to ensure high enantiomeric excess.

-

In Vivo Pharmacokinetics: Assess absorption, distribution, and metabolism in animal models.

-

Target Identification: Screen against neurotransmitter receptors using radioligand binding assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume